
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is a heterocyclic compound that features a benzoxocin ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells has been reported . This method involves a rapid one-pot assembly of heteromacrocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of biocatalysts and eco-friendly conditions, such as those involving baker’s yeast, suggests potential scalability for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate for cyclization reactions . Other reagents and conditions depend on the specific transformation desired.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, the cyclization of resorcinols with cyclic allylic alcohols in the presence of boron trifluoride etherate yields 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins .
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or interact with biological receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one
- 3,4,5,6-Tetrahydro-2H-benzo[b][1,4]-oxazocine-3,5-dione
- 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins
Uniqueness
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is unique due to its specific ring structure and the potential for diverse chemical transformations. Its ability to undergo various reactions and form different products makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73345-01-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-2-6-9-5-1-3-7-10(9)13-11/h1,3,5,7H,2,4,6,8H2 |
InChI-Schlüssel |
KBAWMJSCMJPGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


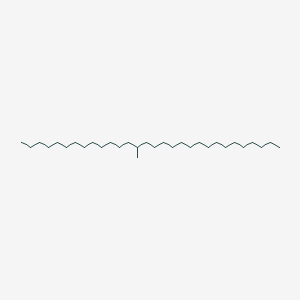
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
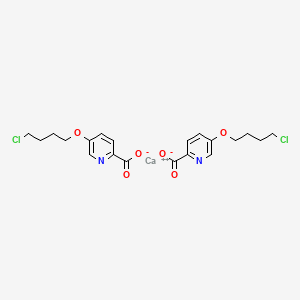
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
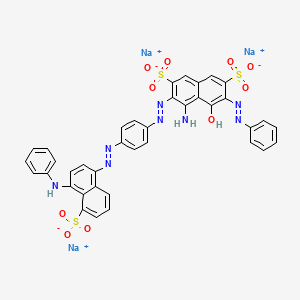
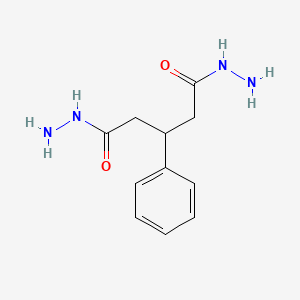
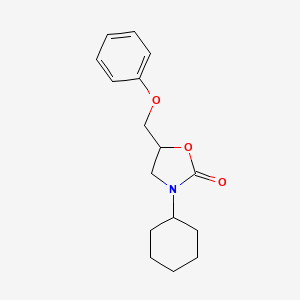

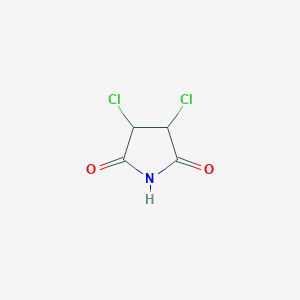
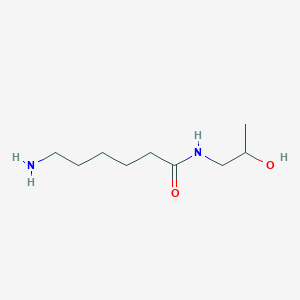


![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
